(E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide
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Overview
Description
(E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide is an organic compound characterized by its unique structural features, including an isobutylphenyl group and a trifluorophenyl group connected through a propenamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-isobutylbenzaldehyde and 2,4,5-trifluoroaniline.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the aniline in the presence of a base such as sodium hydroxide to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride in the presence of a base such as triethylamine to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The trifluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be explored for its potential bioactivity. The presence of the trifluorophenyl group suggests it could interact with biological targets in unique ways, possibly leading to the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features might confer specific pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluorophenyl group could enhance binding affinity to certain molecular targets, while the isobutylphenyl group might influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-isobutylphenyl)-N-phenyl-2-propenamide: Lacks the trifluorophenyl group, which may result in different biological activity and chemical reactivity.
(E)-3-(4-isobutylphenyl)-N-(3,4-difluorophenyl)-2-propenamide: Contains a difluorophenyl group instead of a trifluorophenyl group, potentially altering its properties.
Uniqueness
The presence of the trifluorophenyl group in (E)-3-(4-isobutylphenyl)-N-(2,4,5-trifluorophenyl)-2-propenamide distinguishes it from similar compounds, potentially enhancing its stability, lipophilicity, and biological activity. This unique feature could make it more effective in certain applications, such as drug development or material science.
Properties
IUPAC Name |
(E)-3-[4-(2-methylpropyl)phenyl]-N-(2,4,5-trifluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c1-12(2)9-14-5-3-13(4-6-14)7-8-19(24)23-18-11-16(21)15(20)10-17(18)22/h3-8,10-12H,9H2,1-2H3,(H,23,24)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFAMLLJBVUCHH-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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